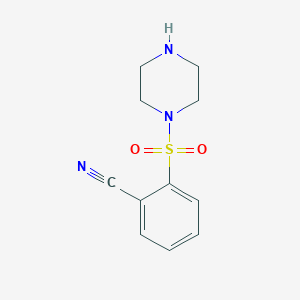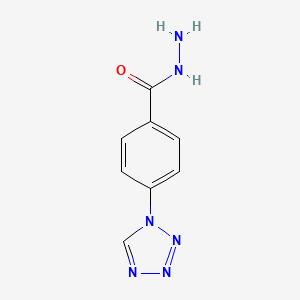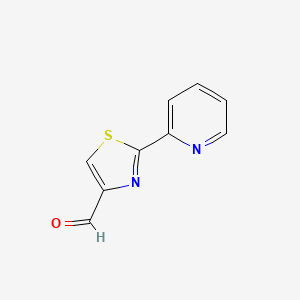![molecular formula C10H8N2OS B1299413 4H-chromeno[4,3-d]thiazol-2-amine CAS No. 31877-68-6](/img/structure/B1299413.png)
4H-chromeno[4,3-d]thiazol-2-amine
Übersicht
Beschreibung
The compound 4H-chromeno[4,3-d]thiazol-2-amine is a derivative that falls under the category of nitrogen and sulfur-containing heterocycles, specifically coumarin and thiazole derivatives. These compounds have garnered significant interest due to their wide range of biological activities and their potential use in pharmaceuticals. They have been found to exhibit antimicrobial properties, which can be enhanced when incorporated into polymers and polymer composites .
Synthesis Analysis
The synthesis of 4H-chromeno[4,3-d]thiazol-2-amine derivatives can be achieved through various methods. One approach involves a one-pot, three-component method that utilizes isorhodanine, aromatic aldehydes, and ethanolamine . Another efficient synthesis method uses a multicomponent condensation of 4-hydroxycoumarins, 2-aminobenzothiazoles, and various aldehydes catalyzed by an eco-friendly ionic liquid under solvent-free conditions . Additionally, the synthesis of related chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives has been reported using 2H-chromen-2-ones with pyrazol-5-amines catalyzed by CuCl2·2H2O in ethanol .
Molecular Structure Analysis
The molecular structure of 4H-chromeno[4,3-d]thiazol-2-amine derivatives is characterized by the presence of a chromene moiety fused with a thiazole ring. The structure of these compounds has been confirmed through various spectroscopic methods such as NMR, IR spectroscopy, mass spectrometry, and elemental analysis . X-ray crystallography has also been used to elucidate the stereochemistry of related polycyclic compounds .
Chemical Reactions Analysis
The chemical reactivity of 4H-chromeno[4,3-d]thiazol-2-amine derivatives includes their ability to undergo cycloaddition reactions. For instance, benzothiazolium salts have been reacted with 3-nitrochromenes to yield functionalized tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles . These reactions are typically facilitated by catalysts and can proceed with high diastereoselectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4H-chromeno[4,3-d]thiazol-2-amine derivatives have been studied to some extent. For example, the incorporation of these derivatives into polyurethane varnishes has been shown to enhance the antimicrobial properties of the coatings without compromising their physical and mechanical resistances . Furthermore, some derivatives exhibit high fluorescence quantum yields, indicating their potential as luminescent or fluorescent probes .
Wissenschaftliche Forschungsanwendungen
1. Anti-Inflammatory Applications
- Summary of Application: 4H-chromene and chromeno[2,3-b]pyridine derivatives, including 4H-chromeno[4,3-d]thiazol-2-amine, have been synthesized and evaluated for their anti-inflammatory activities . These compounds have been found to inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO) more powerfully than quercetin .
- Methods of Application: The compounds were prepared under microwave irradiation in a one-pot reaction . Their anti-inflammatory activities were evaluated by measuring their ability to inhibit the production of NO .
- Results or Outcomes: Six synthetic products exhibited comparable cell viability in both human and porcine chondrocytes . In particular, one compound at dosages of 10 and 20 mg/kg had a very potent anti-inflammatory effect by suppressing the formation of carrageenan-induced rat paw edema and prostaglandin E2 .
2. Anticancer Applications
- Summary of Application: A series of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives, including 4H-chromeno[4,3-d]thiazol-2-amine, were synthesized and evaluated as potential cytotoxic agents . These compounds were tested against four cancer cell lines: breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) .
- Methods of Application: The compounds were synthesized and their cytotoxic activities were evaluated using the microculture tetrazolium (MTT) assay .
- Results or Outcomes: Most of the screened compounds showed marginal antitumor activity against the different cell lines in comparison to the standard drugs . The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .
3. Proteomics Research
- Summary of Application: 4H-chromeno[4,3-d]thiazol-2-amine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application in proteomics research can vary widely and depend on the specific research question .
- Results or Outcomes: The outcomes of this research can contribute to our understanding of protein structures and functions, which can have implications for a wide range of scientific fields .
4. Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones
- Summary of Application: A simple and efficient synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones via copper-promoted cascade reactions was developed . The reaction employed easily available 2-amino-3-iodochromones and amines as substrates and the targeting tricyclic compounds could be obtained with moderate to good yields .
- Methods of Application: The compounds were prepared under microwave irradiation in a one-pot reaction . Their anti-inflammatory activities were evaluated by measuring their ability to inhibit the production of NO .
- Results or Outcomes: Several synthesized compounds exhibited potent anti-inflammatory activities, which suggested that this protocol may provide valuable hits for drug development in the future .
5. Antibacterial Applications
- Summary of Application: The 2-aminothiazole scaffold, which includes 4H-chromeno[4,3-d]thiazol-2-amine, is one of the characteristic structures in drug development . This essential revelation has several biological activities, allowing it to act as an antibacterial agent, among other things .
- Methods of Application: The specific methods of application in antibacterial research can vary widely and depend on the specific research question .
- Results or Outcomes: Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
6. Antioxidant Applications
- Summary of Application: The 2-aminothiazole scaffold, which includes 4H-chromeno[4,3-d]thiazol-2-amine, is one of the characteristic structures in drug development . This essential revelation has several biological activities, allowing it to act as an antioxidant agent, among other things .
- Methods of Application: The specific methods of application in antioxidant research can vary widely and depend on the specific research question .
- Results or Outcomes: Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
Eigenschaften
IUPAC Name |
4H-chromeno[4,3-d][1,3]thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHFPWSBQGIUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360439 | |
| Record name | 4H-chromeno[4,3-d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4H-chromeno[4,3-d]thiazol-2-amine | |
CAS RN |
31877-68-6 | |
| Record name | 4H-chromeno[4,3-d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-chromeno[4,3-d][1,3]thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



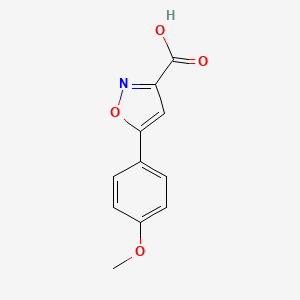
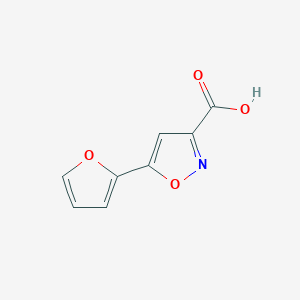


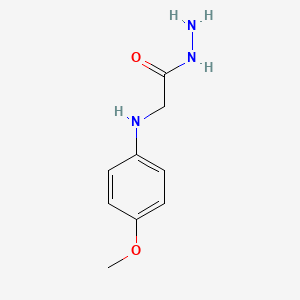
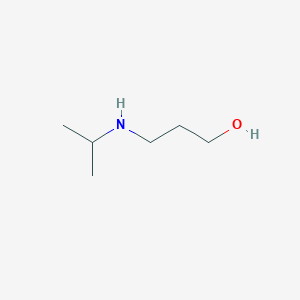
![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

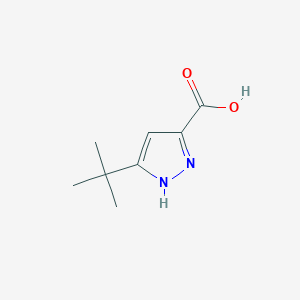
![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)

